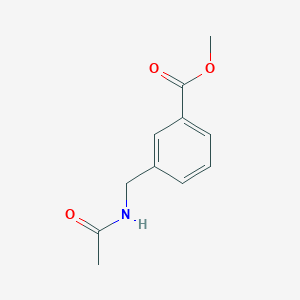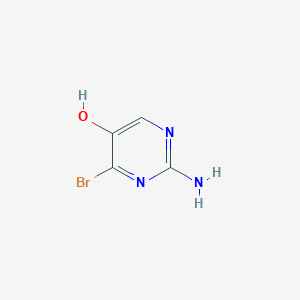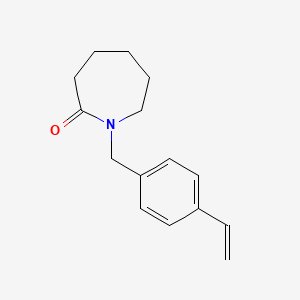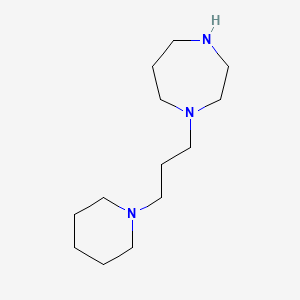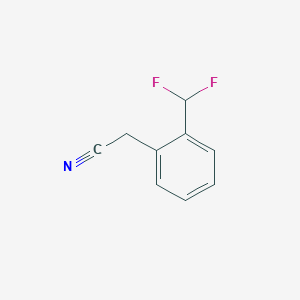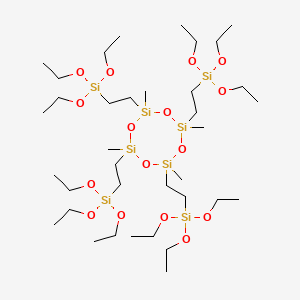![molecular formula C11H9N5 B6329383 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1357455-80-1](/img/structure/B6329383.png)
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
描述
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用机制
Target of Action
The primary target of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is tubulin , a protein that is crucial for the formation of the microtubule network within cells . This network is essential for various cellular processes, including cell division and intracellular transport .
Mode of Action
This compound interacts with its target by binding to the colchicine site on tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of the microtubule network . The disruption of this network leads to changes in cellular processes, such as cell migration and cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it leads to the arrest of the cell cycle in the G2/M phase . This is the phase where the cell prepares for division, and its disruption can lead to cell death or apoptosis . Additionally, the compound’s action can inhibit cell migration, which is crucial for processes like wound healing and cancer metastasis .
Pharmacokinetics
Similar compounds have been shown to have good permeability and moderate aqueous solubility , which are important factors for bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells . This makes this compound a potential anticancer agent, as it can inhibit the growth and spread of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This starting material undergoes a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids to form the desired pyridine derivatives.
Cyclization: The intermediate products are then subjected to cyclization reactions to form the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed cross-coupling reactions and subsequent cyclization steps are likely scalable for industrial applications.
化学反应分析
Types of Reactions
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in chemical research.
Industrial Applications:
相似化合物的比较
Similar Compounds
6-(Trifluoromethyl)-3-pyridinamine: This compound has a similar pyridine core but with a trifluoromethyl group instead of the pyrazolo[3,4-b]pyridine core.
Pyrido[3,4-d]pyrimidine Derivatives: These compounds share a similar fused ring structure and are investigated for their anticancer properties.
Uniqueness
6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific pyrazolo[3,4-b]pyridine core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications .
属性
IUPAC Name |
6-pyridin-3-yl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-8-3-4-9(14-11(8)16-15-10)7-2-1-5-13-6-7/h1-6H,(H3,12,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFYTPKPLXKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NNC(=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


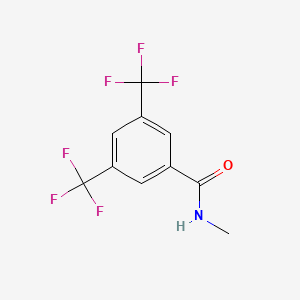
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)

